molecular formula C18H15F3N4O3S B2990868 N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 2034342-13-5

N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Cat. No.: B2990868
CAS No.: 2034342-13-5
M. Wt: 424.4
InChI Key: OUEWQSIYNDQJGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Key Features: This oxalamide derivative features a central oxalamide (N-C(=O)-C(=O)-N) core. The N1-position is substituted with a 2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl group, combining aromatic heterocycles (pyrazole and thiophene) with an ethyl linker. The N2-position bears a 4-(trifluoromethoxy)phenyl group, introducing electron-withdrawing trifluoromethoxy (-OCF₃) substituents.

Synthesis and Characterization:
While direct synthesis details for this compound are unavailable, analogous oxalamides (e.g., GMC series in ) are synthesized via coupling reactions between amine and oxalyl chloride intermediates, followed by purification via silica gel chromatography or recrystallization . Characterization likely employs NMR, mass spectrometry (e.g., ESI-MS in ), and X-ray crystallography (as inferred from ’s discussion of SHELX for structural refinement).

Properties

IUPAC Name

N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O3S/c19-18(20,21)28-14-4-2-13(3-5-14)24-17(27)16(26)22-10-15(12-6-9-29-11-12)25-8-1-7-23-25/h1-9,11,15H,10H2,(H,22,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUEWQSIYNDQJGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a complex organic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C19H20N4O3S
Molecular Weight : 384.5 g/mol
CAS Number : 2034342-07-7

The compound features a pyrazole ring, a thiophene moiety, and an oxalamide functional group, which are known to enhance its pharmacological properties. The unique structural components play critical roles in modulating various biological pathways.

Synthesis of the Compound

The synthesis of N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves several key steps:

  • Formation of the Pyrazole Ring : This is accomplished through the reaction of hydrazine with a suitable diketone.
  • Formation of the Thiophene Ring : Achieved via the Paal-Knorr synthesis method.
  • Linking the Rings : The ethyl chain is introduced through an alkylation reaction.
  • Formation of the Oxalamide Group : The final step involves reacting the intermediate with oxalyl chloride.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Neuroprotective Effects : The compound has been investigated for its potential neuroprotective properties due to its antioxidant capabilities.
  • Ion Channel Modulation : It has shown promise in modulating ion channels such as TRPM8, which are involved in thermosensation and pain pathways, suggesting potential applications in pain management .
  • Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, making them candidates for treating inflammatory disorders .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into their therapeutic potential:

StudyFindings
Karrouchi et al. (2018)Pyrazole derivatives show a wide range of pharmacological activity including analgesic and anti-inflammatory effects .
Vijesh et al. (2013)Compounds with pyrazole and thiophene moieties exhibit antimicrobial activity .
Dawood et al. (2013)Some pyrazole derivatives have shown anticancer activity .

Potential Applications

The unique structural features of N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide suggest it could be developed into therapeutic agents targeting:

  • Pain Management : Through TRPM8 modulation.
  • Neurodegenerative Diseases : Via antioxidant action.
  • Inflammatory Conditions : Due to anti-inflammatory properties.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Table 1: Key Structural Differences Among Oxalamide Derivatives

Compound Name / ID N1 Substituent N2 Substituent Molecular Formula Molecular Weight Evidence Source
Target Compound 2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl 4-(Trifluoromethoxy)phenyl C₁₉H₁₈F₃N₃O₃S 449.4 g/mol
N1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide 2-(5-(Furan-3-yl)thiophen-2-yl)ethyl 4-(Trifluoromethoxy)phenyl C₁₉H₁₈N₂O₄S₂F₃ 424.4 g/mol
GMC-1 () 4-Bromophenyl 1,3-Dioxoisoindolin-2-yl C₁₆H₁₀BrN₃O₄ 388.2 g/mol
10h () Ethyl with thiazol-4-ylmethyl 4-(3-(Trifluoromethoxy)phenyl) C₂₀H₂₀F₃N₃O₄S 564.2 g/mol
N1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide Same as target compound Furan-2-ylmethyl C₁₈H₁₇N₃O₃S 367.4 g/mol

Key Observations :

  • Heterocyclic Diversity : The target compound’s pyrazole-thiophene combination is unique compared to furan-thiophene hybrids () or simpler aryl groups (GMC series). These heterocycles influence electronic properties and binding interactions.
  • Trifluoromethoxy Group : Shared with 10h () and compounds, this group enhances metabolic stability and lipophilicity, critical for bioavailability .
  • Molecular Weight : The target compound (449.4 g/mol) falls within the typical range for drug-like molecules, though higher than furan-containing analogs (367.4 g/mol) .

Key Observations :

  • Yield Variability : The target compound’s synthesis may face challenges similar to D3 ligands (32% yield in ) due to steric hindrance from bulky substituents. In contrast, simpler analogs like 10h achieve >85% yields .
  • Purification Methods : Most oxalamides require chromatography () or recrystallization (), suggesting the target compound would demand similar steps.

Functional Group Impact on Physicochemical Properties

  • Trifluoromethoxy (-OCF₃) : Present in the target compound and analogs, this group increases electronegativity and resistance to oxidative metabolism compared to methoxy (-OCH₃) or halogens (e.g., GMC-1’s bromophenyl) .
  • Thiophene vs.
  • Pyrazole Role: The pyrazole ring (target compound) offers hydrogen-bonding sites, unlike non-heterocyclic substituents in GMC-1, which may reduce solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.